Vhll-bcn

Description

Foundational Principles of Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a therapeutic modality that aims to induce the degradation of specific proteins rather than merely inhibiting their function. This approach leverages the cell's own protein disposal machinery, primarily the Ubiquitin-Proteasome System (UPS).

The Ubiquitin-Proteasome System (UPS) is a critical pathway responsible for the controlled degradation of the majority of intracellular proteins in eukaryotic cells. This system plays a vital role in maintaining cellular homeostasis by regulating the abundance of proteins involved in a wide array of cellular processes, including cell cycle progression, signal transduction, apoptosis, and DNA repair. nih.govmdpi.comfrontiersin.org The UPS involves a cascade of enzymatic reactions that result in the covalent attachment of ubiquitin, a small regulatory protein, to a target protein. creative-diagnostics.comnih.govcellsignal.commdpi.comfrontiersin.org

The ubiquitination process is carried out by a hierarchical enzymatic cascade involving three main types of enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). creative-diagnostics.comnih.govcellsignal.commdpi.comfrontiersin.org E1 enzymes activate ubiquitin in an ATP-dependent manner. creative-diagnostics.comnih.govcellsignal.comfrontiersin.orgbiorxiv.org Activated ubiquitin is then transferred to an E2 enzyme. creative-diagnostics.comnih.govcellsignal.commdpi.comfrontiersin.org E3 ubiquitin ligases, the most diverse class of these enzymes, are responsible for recognizing specific protein substrates and catalyzing the transfer of ubiquitin from an E2 enzyme to a lysine (B10760008) residue on the target protein or to a previously conjugated ubiquitin molecule. creative-diagnostics.comnih.govcellsignal.commdpi.comfrontiersin.orgwikipedia.org The specificity of E3 ligases for their substrates is crucial for determining which proteins are targeted for degradation. creative-diagnostics.comcellsignal.comwikipedia.orgmdpi.com Polyubiquitination, typically through Lys48 linkages, marks a protein for recognition and degradation by the 26S proteasome, a large protein complex that unfolds and breaks down ubiquitinated proteins into small peptides. creative-diagnostics.comcellsignal.com

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that have revolutionized the field of targeted protein degradation. revvity.co.jpbiorxiv.orgmdpi.comtandfonline.commdpi.commedchemexpress.comrsc.org First conceptualized in the early 2000s, PROTACs are designed to hijack the UPS to induce the degradation of specific proteins of interest (POIs) that may be difficult to target with traditional small molecule inhibitors. revvity.co.jpmdpi.comtandfonline.commdpi.commedchemexpress.com

A typical PROTAC molecule consists of three key components: a ligand that binds to the protein of interest, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. revvity.co.jpmdpi.comtandfonline.commdpi.com By simultaneously binding to the POI and the E3 ligase, the PROTAC brings them into close proximity, facilitating the formation of a ternary complex. revvity.co.jpbiorxiv.orgtandfonline.commdpi.com Within this complex, the E3 ligase can then ubiquitinate the POI, marking it for degradation by the proteasome. revvity.co.jpbiorxiv.orgtandfonline.commdpi.com Unlike traditional inhibitors that operate stoichiometrically by blocking protein function, PROTACs act catalytically; a single PROTAC molecule can mediate the ubiquitination and degradation of multiple copies of the target protein. revvity.co.jpbiorxiv.org

Early PROTACs were peptide-based and had limitations regarding cell permeability and stability. revvity.co.jpmdpi.com The field significantly advanced with the development of small molecule-based PROTACs, which offered improved pharmacological properties. revvity.co.jp The modular nature of PROTACs, comprising distinct binding modules and a linker, allows for rational design and optimization for specific POIs and E3 ligases. revvity.co.jp

The von Hippel-Lindau (VHL) E3 Ubiquitin Ligase in Protein Homeostasis and TPD

The von Hippel-Lindau (VHL) protein is a crucial component of an E3 ubiquitin ligase complex that plays a central role in cellular protein homeostasis, particularly in the cellular response to oxygen levels. rsc.orgresearchgate.netnih.govnih.govjefferson.edu Due to its well-characterized structure and function, and the availability of potent small molecule ligands, the VHL E3 ligase has become one of the most commonly utilized E3 ligases in the design of PROTACs for targeted protein degradation. rsc.orgresearchgate.netnih.gov

The VHL protein functions as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex known as CRL2^VHL. researchgate.netnih.govuniprot.orgnih.govjefferson.edu This multi-subunit complex consists of several core components: Cullin 2 (CUL2), the scaffold protein; Rbx1 (also known as RING-box protein 1), the RING finger protein that recruits the E2 ubiquitin-conjugating enzyme; Elongin B (EloB) and Elongin C (EloC), which act as adaptor proteins bridging VHL to CUL2; and the VHL protein itself, which is responsible for substrate binding. researchgate.netnih.govuniprot.orgresearchgate.netnih.govjefferson.edu

The assembly of the CRL2^VHL complex involves specific interactions between its subunits. VHL interacts with Elongin C through a motif known as the "BC box". nih.govnih.gov Elongin C, in turn, binds to Elongin B and the N-terminal domain of CUL2. nih.govnih.gov Rbx1 associates with the C-terminal domain of CUL2. nih.govnih.gov The formation of this complex brings the substrate (bound to VHL) into proximity with the E2 enzyme (recruited by Rbx1), allowing for the transfer of ubiquitin. biorxiv.orgmdpi.comnih.govnih.gov The activity of CRL complexes, including CRL2^VHL, is also regulated by neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to a lysine residue on the cullin subunit (CUL2 in this case). uniprot.orgresearchgate.net Neddylation is important for the optimal ubiquitin ligase activity of CRLs. uniprot.orgresearchgate.net

The primary and most well-characterized substrates of the CRL2^VHL complex are the hypoxia-inducible factors alpha (HIF-α) subunits, specifically HIF-1α and HIF-2α. nih.govnih.govjefferson.edumdpi.comjci.orgtandfonline.comtandfonline.commdpi.com Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated by oxygen-dependent prolyl hydroxylase domain (PHD) enzymes. nih.govjci.org This hydroxylation creates a binding site that is recognized by the β domain of the VHL protein. nih.govjci.org Upon binding to hydroxylated HIF-α, the CRL2^VHL complex catalyzes the polyubiquitination of HIF-α, leading to its rapid degradation by the proteasome. nih.govnih.govjci.org Under hypoxic conditions, PHD enzyme activity is inhibited due to the lack of oxygen, preventing the hydroxylation of HIF-α. nih.govjci.org Consequently, HIF-α is not recognized by VHL, it accumulates in the cell, and activates the transcription of genes involved in the hypoxic response. nih.govjci.org

While HIF-α subunits are the most prominent VHL substrates, research has identified several non-HIF targets of the CRL2^VHL ligase, highlighting the broader role of VHL in cellular regulation beyond the hypoxic response. nih.govjefferson.edumdpi.commdpi.com These non-HIF substrates include proteins involved in various cellular processes such as cell signaling, cell cycle control, and extracellular matrix organization. Examples of identified non-HIF VHL substrates include AKT, fibronectin, collagen IV, AURKA, RPB1, ZHX2, and SFMBT1. mdpi.com The recognition and degradation of these diverse substrates by VHL contribute to its tumor suppressor function and its involvement in various physiological and pathological conditions. mdpi.commdpi.com

Bicyclo[6.1.0]nonyne (BCN) in Bioorthogonal Click Chemistry

Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne commonly employed in bioorthogonal click chemistry reactions, particularly in the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgwikipedia.orgbiochempeg.comsichem.demedchemexpress.com Bioorthogonal reactions are chemical transformations that can occur within living systems without interfering with native biochemical processes. biochempeg.com BCN's strained ring structure provides inherent reactivity, allowing it to undergo rapid cycloaddition reactions with azides even without the need for a copper catalyst, which can be toxic to cells. wikipedia.orgbiochempeg.com

The copper-free nature of SPAAC makes BCN-modified molecules highly valuable for applications in biological settings, such as labeling biomolecules in live cells or in vivo. wikipedia.orgbiochempeg.com BCN's reactivity and biocompatibility enable efficient and selective conjugation to azide-tagged molecules, forming a stable triazole linkage. biochempeg.com This characteristic makes BCN a versatile tool for creating bioconjugates, developing molecular probes, and constructing complex chemical structures for various applications in chemical biology and drug discovery. wikipedia.orgbiochempeg.comsichem.de

VHLL-BCN leverages these properties by incorporating the BCN moiety, allowing the VHL-recruiting element to be conjugated to other molecules or biomolecules containing an azide (B81097) handle via copper-free click chemistry. This is particularly useful in the modular assembly of PROTACs or other targeted chemical probes where a VHL ligand needs to be efficiently and selectively linked to a protein-targeting ligand or a tag for imaging or purification.

The compound this compound itself is described as a functionalized VHL building block for copper-free click chemistry, incorporating a VHL ligand (such as VH-032), a linker (often a PEG chain like PEG3), and the terminal BCN group. tocris.comtocris.commedkoo.comrndsystems.com This design allows it to recruit the VHL E3 ligase and simultaneously participate in SPAAC reactions, enabling its use in the synthesis of complex molecules like transcription factor (TF)-PROTACs. nih.govinvivochem.commedchemexpress.comabmole.com Studies have shown that this compound can be chemically clicked onto azide-modified DNA oligomers under physiological conditions, demonstrating its utility in constructing DNA-based PROTACs. nih.gov The efficiency of this click reaction can be influenced by the linker design between the VHL ligand and the BCN group. nih.gov

Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful type of click chemistry that allows for the joining of molecules without the need for a cytotoxic metal catalyst, such as copper guidetopharmacology.orgnih.govcenmed.com. This reaction is based on the 1,3-dipolar cycloaddition between an azide and a strained alkyne nih.govtocris.com. The inherent strain within the cyclic alkyne, such as BCN, provides the thermodynamic driving force for the reaction to occur spontaneously under mild conditions nih.govcenmed.com. This strain facilitates the cycloaddition with a relatively inert azide group, leading to the formation of a stable 1,2,3-triazole ring guidetopharmacology.orgnih.govcenmed.comtocris.com. The metal-free nature of SPAAC is particularly advantageous for biological applications, allowing reactions to be performed in living systems without the toxicity associated with metal catalysts guidetopharmacology.orgcenmed.comtocris.com.

Advantages of BCN Reactivity for Bioconjugation in Aqueous Environments

Bicyclo[6.1.0]nonyne (BCN) is a widely used strained alkyne in SPAAC due to its favorable reactivity profile for bioconjugation, especially in aqueous environments guidetopharmacology.org. A primary advantage of BCN is its high reactivity with azides, which allows for efficient conjugation under mild, physiological conditions, including aqueous buffers and lower temperatures guidetopharmacology.org. This is crucial for bioconjugation, where maintaining the integrity and function of biomolecules is paramount. Furthermore, BCN-mediated SPAAC is bioorthogonal, meaning it does not significantly react with the native functional groups commonly found in biological systems, such as amines, carboxylic acids, or thiols, although thiols can react with BCN guidetopharmacology.orgtocris.com. This specificity ensures that the conjugation occurs selectively between the azide and BCN moieties without unwanted side reactions guidetopharmacology.orgtocris.com. The relatively lower lipophilicity of BCN compared to other strained alkynes like dibenzocyclooctynes (DBCO) is also beneficial for reactions performed in aqueous solutions, improving solubility and minimizing non-specific binding to biomolecules. The stability of both BCN and azide functional groups contributes to the efficiency and reliability of the conjugation process guidetopharmacology.org.

Contextualizing this compound as a Modular Chemical Probe for VHL-mediated TPD

This compound is contextualized as a modular chemical probe within the framework of VHL-mediated Targeted Protein Degradation (TPD). TPD is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins. PROTACs are a prominent class of molecules employed in TPD, functioning as heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, such as VHL, thereby bringing them into close proximity and facilitating the target protein's ubiquitination and subsequent degradation. This compound, incorporating a VHL ligand, is designed to recruit the VHL E3 ligase. The appended BCN group serves as a reactive handle for conjugation to a second molecule, typically one that binds to the protein targeted for degradation, often via an azide-containing linker or moiety using SPAAC. This modular design allows for the facile construction of diverse PROTACs by simply varying the target protein binding ligand conjugated to the BCN moiety.

Historical Development and Significance of VHL Ligand-BCN Conjugates

The historical development of VHL ligand-BCN conjugates is closely tied to the evolution of PROTAC technology and the need for efficient and biocompatible conjugation methods. Early PROTACs often utilized peptide-based ligands, including those targeting VHL, but these faced limitations in terms of cell permeability and stability. The advent of small-molecule ligands for E3 ligases, particularly VHL ligands like VH032, revolutionized the field, enabling the design of more drug-like and cell-permeable PROTACs. To create bifunctional PROTAC molecules, these VHL ligands needed to be linked to target protein binders. Click chemistry, especially copper-free SPAAC, emerged as an ideal method for this conjugation due to its bioorthogonality and efficiency under physiological conditions tocris.com. Conjugating a strained alkyne like BCN to a VHL ligand provided a versatile building block that could be readily reacted with azide-tagged target protein ligands or linkers. This modular approach significantly simplified the synthesis and optimization of PROTACs, accelerating research and development in the TPD field. The significance of VHL ligand-BCN conjugates lies in their role as key enablers for the parallel synthesis and screening of PROTAC libraries, facilitating the discovery of potent and selective protein degraders.

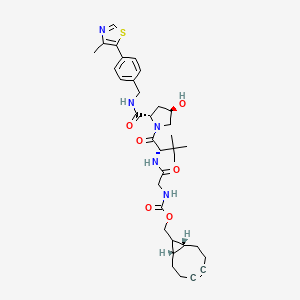

Structure

2D Structure

Properties

Molecular Formula |

C35H45N5O6S |

|---|---|

Molecular Weight |

663.8 g/mol |

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C35H45N5O6S/c1-21-30(47-20-38-21)23-13-11-22(12-14-23)16-36-32(43)28-15-24(41)18-40(28)33(44)31(35(2,3)4)39-29(42)17-37-34(45)46-19-27-25-9-7-5-6-8-10-26(25)27/h11-14,20,24-28,31,41H,7-10,15-19H2,1-4H3,(H,36,43)(H,37,45)(H,39,42)/t24-,25-,26+,27?,28+,31-/m1/s1 |

InChI Key |

BJZGOBPFQRYATQ-XBBRVUHHSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OCC4C5C4CCC#CCC5)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Vhll Bcn and Analogues

Synthesis of VHL Ligand Scaffolds

VHL ligands are designed to mimic the interaction between the VHL protein and its natural substrate, hypoxia-inducible factor 1α (HIF-1α). tandfonline.comnih.govnih.gov A key feature of this interaction is the recognition of a hydroxylated proline residue in HIF-1α by VHL. tandfonline.comnih.govnih.gov This has led to the development of hydroxyproline-based VHL ligands, with VH032 being a prominent example. guidetopharmacology.orgtocris.comtocris.comrsc.orgrsc.orgresearchgate.netacs.orgscilit.com Strategies for developing non-peptidic VHL binders have also been explored to improve properties like cell permeability and chemical stability. mdpi.comtandfonline.comnih.gov

Stereoselective Synthesis of Hydroxyproline-based VHL Ligands (e.g., VH032 derivatives)

The synthesis of hydroxyproline-based VHL ligands, such as VH032, often involves the stereoselective incorporation of a trans-4-hydroxy-L-proline core. tandfonline.comnih.govnih.gov This core structure is critical for mimicking the binding mode of hydroxylated HIF-1α to VHL, specifically interacting with key residues like His115 and Ser111. nih.govmdpi.com

Reported synthetic routes to VH032 and its derivatives typically involve coupling reactions to assemble the different building blocks: a modified proline unit, a linker or amide group, and a recognition motif (often containing a thiazole (B1198619) ring). rsc.orgrsc.orgresearchgate.netnih.gov One common strategy involves the C-H arylation of 4-methylthiazole (B1212942) with a protected benzylic amine. rsc.orgrsc.orgresearchgate.net Different palladium catalysts, such as Pd(OAc)₂ and Pd-PEPPSI-IPr, have been employed for this key arylation step, with comparisons made regarding their performance and resulting yields. rsc.orgrsc.orgresearchgate.net

A unified five-step route for the preparation of both VH032 and its chiral benzylic amine analog, Me-VH032, has been reported, allowing for multigram scale synthesis. rsc.orgrsc.orgresearchgate.net This route involves amidation of a bromoaryl derivative with Boc-L-Hyp, followed by palladium-catalyzed C-H arylation with 4-methylthiazole, and subsequent deprotection and amide coupling steps. rsc.orgrsc.orgresearchgate.net Optimization of specific steps, such as the palladium-catalyzed arylation, has focused on improving yields and minimizing byproduct formation. rsc.orgrsc.orgresearchgate.net

The stereochemistry of the hydroxyproline (B1673980) core is crucial for potent VHL binding. Studies on fluorinated hydroxyproline derivatives have shown that VHL can stereoselectively recognize specific epimers, influencing the binding affinity. mdpi.compdbj.orgrsc.org

Strategies for Non-Peptidic VHL Binder Development

While hydroxyproline-based ligands are prevalent, strategies for developing entirely non-peptidic VHL binders have also been pursued to address potential limitations of peptidomimetic structures, such as metabolic stability and cell permeability. mdpi.comtandfonline.comnih.gov These approaches often involve structure-guided design, leveraging knowledge of the VHL binding pocket gained from co-crystal structures with HIF-1α peptides. nih.govnih.gov

Fragment-based ligand design is another strategy employed in the discovery of non-peptidic VHL binders. By identifying small molecules that bind to different subsites within the VHL binding pocket, these fragments can be linked or grown to develop higher-affinity ligands.

Conjugation Chemistry for BCN Attachment

The BCN moiety is frequently incorporated into VHL ligand constructs to enable facile conjugation via copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. mdpi.comnih.govresearchgate.netrsc.org This bioorthogonal reaction allows for the efficient and selective coupling of the VHL ligand conjugate to azide-functionalized molecules, such as target protein ligands or biomolecules, under mild, physiological conditions. mdpi.comnih.govresearchgate.netrsc.org

Chemical Routes for Incorporating BCN Moiety onto VHL Ligands

The incorporation of the BCN moiety typically involves synthesizing a VHL ligand or a linker molecule with a functional group that can react with a BCN derivative. Common BCN derivatives used for conjugation include those with activated esters (like NHS esters) or carbonates, which can react with amine or hydroxyl groups on the VHL ligand or linker. sigmaaldrich.comchem960.comnih.gov

One approach is to synthesize a linker molecule equipped with both a functional group for attachment to the VHL ligand and a BCN moiety. This pre-assembled linker-BCN unit can then be coupled to the VHL ligand. Alternatively, the BCN moiety can be directly incorporated onto a modified VHL ligand scaffold that contains a suitable handle for reaction.

Examples from research show the conjugation of BCN groups to VHL ligands, often via a linker. mdpi.comnih.gov These routes involve standard organic coupling reactions, such as amide bond formation or the creation of carbamate (B1207046) linkages, between functional groups on the VHL ligand/linker and the reactive BCN derivative. sigmaaldrich.comnih.govfishersci.ca

Optimization of Reaction Conditions for VHLL-BCN Formation

Optimizing the reaction conditions for the formation of this compound conjugates is crucial to achieve high yields and purity. Factors influencing the efficiency of the conjugation reaction include the choice of solvent, temperature, reaction time, concentration of reactants, and the presence of catalysts or additives.

While specific detailed optimization data for "this compound" formation were not extensively found in the search results, general principles of conjugation chemistry apply. For reactions involving activated esters or carbonates of BCN with amines, polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used. ub.edu The reaction is typically carried out at or below room temperature to minimize side reactions. The stoichiometry of the reactants and the concentration are also important for driving the reaction to completion and preventing unwanted byproducts.

In the context of creating PROTACs or other conjugates using click chemistry with the BCN handle, the subsequent SPAAC reaction conditions are well-established, favoring physiological conditions (aqueous buffer, room temperature, absence of copper catalyst). mdpi.comnih.govresearchgate.netrsc.org The efficiency of the click reaction between BCN-modified VHL ligands and azide-modified molecules has been assessed, showing high click efficiency for various linker lengths and polarities. nih.gov

Design and Synthesis of Linker Variants in VHLL-X-BCN Constructs

The design of linkers involves considering the spatial relationship required between the VHL protein and the intended binding partner (e.g., an azide-tagged protein or molecule) to facilitate ubiquitination. oup.com Different linker lengths and compositions are explored to optimize the proximity and orientation of the interacting proteins in the ternary complex. nih.govoup.com Polyethylene (B3416737) glycol (PEG) linkers are commonly used due to their flexibility and solubility-enhancing properties. tocris.comrsc.orgoup.com Alkyl chains and other rigid or semi-rigid linkers are also employed to explore different conformational spaces. sigmaaldrich.com

Synthesis of linker variants involves incorporating different chain lengths and functional groups that allow for attachment to both the VHL ligand and the BCN moiety. This can involve modular synthesis, where pre-synthesized linkers with appropriate termini are coupled to the VHL ligand and the BCN group. ub.edu Alternatively, the linker can be built step-by-step onto the VHL ligand or a precursor, followed by BCN attachment.

Exploration of Polyethylene Glycol (PEG)-based Linkers

Polyethylene glycol (PEG)-based linkers are widely explored in the synthesis of this compound conjugates and related PROTAC molecules due to their favorable properties. PEG linkers are known to enhance the solubility of conjugates in aqueous media, improve pharmacokinetic properties, and reduce potential immunogenicity. broadpharm.comprecisepeg.comglycomindsynth.com Their flexibility also allows for optimal positioning and orientation between the VHL ligand and the target protein (or azide-tagged molecule in click chemistry), which is crucial for effective ternary complex formation and subsequent biological activity. precisepeg.commusechem.com

The use of PEG linkers in VHL ligand conjugates is well-documented, with various lengths and functionalizations available. broadpharm.comglycomindsynth.comenamine.netmedchemexpress.com These linkers can be readily incorporated into the synthetic route, often through coupling reactions with appropriately functionalized VHL ligands and BCN moieties. broadpharm.comenamine.net

Impact of Linker Length, Rigidity, and Chemical Composition on Conjugation Efficiency

Linker Length: The length of the linker affects the spatial relationship between the VHL ligand and the BCN group. For PROTAC applications, the linker length is critical for the effective formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein. precisepeg.commusechem.comresearchgate.net An optimal linker length is necessary to bring the target protein into proximity with the ligase for ubiquitination. researchgate.net In click chemistry, while less about ternary complex formation with a protein, linker length can still influence the accessibility and reactivity of the BCN group.

Linker Rigidity: The rigidity or flexibility of the linker influences the conformational freedom of the conjugate. Flexible linkers, such as those based on PEG, can adopt multiple conformations, potentially allowing for a wider range of interactions. precisepeg.commusechem.com More rigid linkers, which may incorporate alkyne or cyclic structures, can provide more defined spatial orientations, which might be beneficial for specific interactions. precisepeg.commusechem.comenamine.net The choice between flexible and rigid linkers depends on the specific requirements of the application.

Chemical Composition: The chemical composition of the linker dictates its polarity, solubility, and potential interactions with the surrounding environment. PEG linkers, with their repeating ethylene (B1197577) glycol units, contribute to increased water solubility. broadpharm.comglycomindsynth.com Other linker types, such as alkyl chains or those incorporating amide or ether linkages, offer different properties that can be tuned for desired characteristics like membrane permeability or metabolic stability. precisepeg.com

Research findings highlight the importance of optimizing linker design. For instance, studies in PROTAC development have shown that varying linker length and composition can significantly impact the efficiency of target protein degradation. researchgate.net Similarly, in click chemistry applications, the linker's properties can influence the reaction rate and specificity. nih.gov

While specific quantitative data solely focused on the impact of linker properties on the conjugation efficiency of "this compound" across a wide range of variations was not extensively detailed in the search results, the general principles derived from studies on VHL ligand conjugates and click chemistry linkers are directly applicable. The optimization of these linker parameters is typically an empirical process, involving the synthesis and evaluation of a series of conjugates with systematically varied linkers.

Directed Chemical Modifications for Enhanced Research Utility

Directed chemical modifications of this compound conjugates and related molecules are crucial for tailoring their properties and expanding their utility in research. These modifications can involve the introduction of specific functional groups or the development of efficient synthetic methodologies.

Introduction of Functional Groups for Further Derivatization

Introducing additional functional groups onto the this compound conjugate or its linker provides handles for further chemical modifications and bioconjugation. These functional groups allow for the attachment of various molecules, such as fluorescent tags, affinity labels, solid supports, or other biomolecules, enabling diverse research applications.

Commonly introduced functional groups on linkers used in VHL conjugates and click chemistry include amines, carboxyls, azides, alkynes, NHS esters, maleimides, and hydrazides. broadpharm.comglycomindsynth.comenamine.netmedchemexpress.comresearchgate.netmedchemexpress.comnih.gov The BCN moiety itself serves as a key functional group for reaction with azides via SPAAC click chemistry. nih.govmedchemexpress.commedchemexpress.commedchemexpress.comnih.gov By strategically incorporating these functional groups during synthesis, researchers can readily derivatize the conjugate for specific experiments, such as imaging, immobilization, or creating more complex molecular architectures. researchgate.netresearchgate.netgreyhoundchrom.comspectroscopyonline.comrsc.org

For example, a terminal amine or carboxylic acid on the linker can be used for amide coupling with a variety of amine- or carboxylic acid-containing molecules, respectively. enamine.net NHS esters and maleimides are commonly used for conjugation to lysine (B10760008) residues (amines) and cysteine residues (thiols) on proteins, respectively. medchemexpress.comnih.gov The azide-BCN click reaction is particularly valuable due to its bioorthogonality and catalyst-free nature, making it suitable for applications in biological systems. nih.govmedchemexpress.comnih.gov

Methodological Advancements in High-Throughput Synthesis of this compound Libraries

Advancements in synthetic methodologies, particularly in high-throughput synthesis (HTS), are accelerating the discovery and optimization of this compound conjugates and related molecules. HTS allows for the rapid parallel synthesis of libraries of compounds with systematic variations in the VHL ligand, linker, or BCN moiety, or the introduction of other functional groups. octant.biochemrxiv.orgnih.govrsc.orgumd.edu

Techniques such as automated liquid handling, solid-phase synthesis, and miniaturized reaction formats are integral to HTS. octant.biochemrxiv.orgnih.gov These methods enable the simultaneous execution of numerous reactions on a small scale, significantly increasing the number of compounds that can be synthesized and evaluated in a given time frame. octant.bionih.gov

The application of HTS to the synthesis of VHL ligand conjugates and BCN-functionalized molecules facilitates the creation of diverse libraries. musechem.comenamine.net This allows for the rapid exploration of the impact of different linkers, attachment points, and the presence of various functional groups on the desired properties, such as conjugation efficiency, target binding, or cellular uptake. broadpharm.comoctant.bio The integration of HTS with high-throughput screening methods allows for the rapid identification of promising candidates from these libraries. octant.bionih.govumd.edu

While specific examples of high-throughput synthesis solely focused on "this compound" were not prominently featured, the principles and techniques of HTS are broadly applied in the synthesis of PROTAC libraries and click chemistry reagents that would include components like VHL ligands and BCN. musechem.comoctant.biochemrxiv.orgnih.govrsc.orgumd.edu This allows for the efficient generation and screening of numerous analogues to identify optimal structures for specific research applications.

Relevant Compound Names and PubChem CIDs:

| Compound Name (as mentioned in search results) | PubChem CID |

| (S,R,S)-AHPC | Not explicitly found in search results with CID |

| Bicyclo[6.1.0]nonyne (BCN) | Not explicitly found in search results with CID |

| Polyethylene Glycol (PEG) | 174 |

| VHL 032 | Not explicitly found in search results with CID |

| Me-VHL 032 | Not explicitly found in search results with CID |

| VHL 101-phenol | Not explicitly found in search results with CID |

| VHL 285-phenol | Not explicitly found in search results with CID |

| (S,R,S)-AHPC-PEG1-N3 | Not explicitly found in search results with CID |

| (S,R,S)-AHPC-PEG2-N3 | Not explicitly found in search results with CID |

| (S,R,S)-AHPC-PEG3-N3 | Not explicitly found in search results with CID |

| (S,R,S)-AHPC-PEG4-N3 | Not explicitly found in search results with CID |

| Pomalidomide | 11521311 |

| Pomalidomide-PEG5-Azide | Not explicitly found in search results with CID |

| Aminooxy-PEG2-BCN | Not explicitly found in search results with CID |

| APN-PEG4-BCN | Not explicitly found in search results with CID |

| BCN-exo-PEG3-NH2 | Not explicitly found in search results with CID |

| BCN-PEG1-Val-Cit-OH | Not explicitly found in search results with CID |

| BCN-PEG4-hydrazide | Not explicitly found in search results with CID |

| BCN-exo-PEG2-NH2 | Not explicitly found in search results with CID |

| BCN-SS-NHS | Not explicitly found in search results with CID |

| BCN-PEG4-NHS ester | Not explicitly found in search results with CID |

| BCN-endo-PEG7-maleimide | Not explicitly found in search results with CID |

| BCN-endo-PEG4-NHS | Not explicitly found in search results with CID |

| BCN-PEG4-HyNic | Not explicitly found in search results with CID |

| BCN-PEG4-OH | Not explicitly found in search results with CID |

| amino-BCN | Not explicitly found in search results with CID |

| glutarylamino-BCN | Not explicitly found in search results with CID |

| bis(hydroxymethyl)-BCN | Not explicitly found in search results with CID |

| BCN-PEG3-Biotin | Not explicitly found in search results with CID |

Data Table Example (Illustrative based on search findings, not specific quantitative data for "this compound"):

While direct quantitative data tables specifically on the conjugation efficiency of various "this compound" analogues were not found, the search results provide qualitative and comparative information on how linker properties affect conjugation or degradation efficiency in related contexts (VHL PROTACs, click chemistry). An illustrative table based on the types of data discussed could be structured as follows, but would require specific experimental data to populate:

| Linker Type (Example) | Linker Length (PEG Units/Atoms) | Rigidity | Terminal Functional Group | Conjugation Partner | Observed Efficiency (e.g., Click Efficiency or Degradation) | Reference |

| PEG-based | Short (e.g., PEG4) | Flexible | Azide (B81097) | Alkyne-tagged molecule | Moderate to High | medchemexpress.comnih.gov |

| PEG-based | Long (e.g., PEG12) | Flexible | Azide | Alkyne-tagged molecule | Potentially varied based on context | musechem.comenamine.net |

| Alkyl-based | Varied | More Rigid than PEG | Amine | Carboxylic acid-tagged molecule | Varies with length and composition | precisepeg.commusechem.com |

| Containing Cyclic Structures | Varied | More Rigid | BCN | Azide-tagged molecule | Can be efficient in SPAAC | enamine.netnih.govmedchemexpress.com |

This table structure is illustrative and would need to be populated with specific experimental data from research studies on this compound conjugates or closely related molecules to provide concrete research findings. The search results indicate that such comparative studies are conducted to optimize linker design.

Molecular Interactions and Mechanistic Elucidation of Vhll Bcn Conjugates

Molecular Engagement with the VHL E3 Ubiquitin Ligase Complex

The VHL E3 ubiquitin ligase complex is a multiprotein assembly critical for the ubiquitination and subsequent proteasomal degradation of target proteins, most notably the hypoxia-inducible factors (HIFs) wikipedia.orgptglab.comptglab.com. The core of the functional VHL complex consists of the pVHL protein, Elongin B, Elongin C, Cullin 2 (CUL2), and Ring-Box Protein 1 (Rbx1) wikipedia.orgptglab.comwikipedia.orguniprot.org. VHL serves as the substrate recognition subunit within this complex, binding to specific motifs on target proteins to facilitate their ubiquitination ptglab.comuniprot.org.

VHLL-BCN is designed to interact with the VHL complex through its VHL ligand component (VHLL). This interaction is intended to recruit the E3 ligase machinery to a specific location or target molecule tagged with a complementary bioorthogonal handle, such as an azide (B81097).

Direct Binding Affinity and Specificity of this compound to VHL

The direct binding affinity and specificity of a VHL ligand to the pVHL protein are crucial for effectively recruiting the E3 ligase complex. High affinity ensures stable engagement, while specificity minimizes off-target interactions. While the general mechanism of VHL ligand binding involves interactions with a defined binding pocket on pVHL, specific quantitative data regarding the direct binding affinity and specificity of the VHLL component within the this compound conjugate to the isolated VHL protein or the intact VHL complex were not available in the consulted literature. Studies on other VHL-binding molecules, such as those used in PROTAC development, typically involve techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization to determine binding constants (K_d values) and assess specificity against related proteins or off-targets.

Thermodynamics and Kinetics of this compound:VHL Interaction

Understanding the thermodynamics (e.g., enthalpy, entropy) and kinetics (association and dissociation rates) of the interaction between this compound and the VHL complex provides insights into the driving forces and dynamic nature of the binding event. These parameters are essential for optimizing binding stability and cellular engagement. However, detailed thermodynamic and kinetic data specifically for the this compound:VHL interaction were not found in the analyzed search results. Such studies would typically involve temperature-dependent binding assays (for thermodynamics) and real-time binding measurements using techniques like SPR (for kinetics).

Conformational Changes Induced by this compound Binding to VHL

Ligand binding to a protein can induce conformational changes that are important for its function, including the recruitment of downstream effectors or the proper orientation of catalytic sites. In the context of this compound and the VHL complex, binding of the VHLL moiety could potentially induce conformational changes in pVHL or the broader complex that are conducive to the subsequent ubiquitination process or facilitate the accessibility of the BCN handle for bioorthogonal ligation. Specific research detailing conformational changes induced by this compound binding to VHL was not identified in the provided search results. Techniques such as X-ray crystallography, cryo-electron microscopy, or hydrogen-deuterium exchange mass spectrometry (HDX-MS) are commonly employed to study protein conformational changes upon ligand binding.

BCN-Mediated Bioorthogonal Ligation in Biological Systems

The BCN moiety incorporated into this compound serves as a key component for enabling bioorthogonal chemical reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry genecards.orgnih.govfishersci.fiwikipedia.org. This reaction allows for the formation of a stable triazole linkage between the strained alkyne (BCN) and an azide-modified molecule without the need for a cytotoxic copper catalyst, making it highly suitable for applications in biological systems, including live cells nih.govfishersci.fiwikipedia.org.

The presence of the BCN group in this compound allows the conjugate to participate in SPAAC reactions with biomolecules that have been functionalized with azide groups. This enables the covalent attachment of the VHL-recruiting conjugate to specific azide-tagged targets within a biological context.

Cellular Compatibility and Selectivity of Copper-Free Click Reactions for Probe Development

A significant advantage of copper-free click chemistry, such as the SPAAC reaction mediated by BCN, is its high cellular compatibility compared to copper-catalyzed variants, which can be cytotoxic due to the presence of copper ions genecards.orgnih.govfishersci.fiwikipedia.orgwikipedia.org. This biocompatibility makes BCN-mediated ligation suitable for applications in live cells and in vivo nih.govfishersci.fiwikipedia.org.

Applications in Modular Assembly of Complex PROTAC Architectures

The incorporation of the BCN group into a VHL ligand scaffold provides a powerful tool for the modular assembly of PROTACs and other bifunctional molecules. This modularity is a significant advantage in drug discovery and chemical biology, allowing for the rapid generation of diverse compound libraries for screening and optimization citeab.comresearchgate.netexplorationpub.com.

This compound enables the facile conjugation of the VHL-recruiting element to a wide range of molecules functionalized with an azide group. A notable application is the development of Transcription Factor (TF)-PROTACs cenmed.combio-techne.comnih.gov. In this approach, VHLL-X-BCN (where X represents a linker) is conjugated to azide-modified DNA oligomers (N3-ODN) via SPAAC cenmed.com. The resulting TF-PROTAC utilizes the DNA oligomer to bind specifically to a target transcription factor while simultaneously recruiting the VHL E3 ligase via the this compound component, thereby directing the transcription factor for degradation cenmed.com.

Beyond TF-PROTACs, the BCN handle on this compound can be utilized for conjugating VHL ligands to other biomolecules, such as antibodies, to create antibody-PROTAC conjugates nih.govresearchgate.nettocris.com. This strategy allows for targeted delivery of the PROTAC to specific cell types expressing a particular antigen recognized by the antibody, potentially improving selectivity and reducing off-target effects researchgate.nettocris.com.

Research has demonstrated the efficiency of the click chemistry reaction involving this compound. Studies evaluating different linkers (represented by 'X' in VHLL-X-BCN) have shown high click efficiency with azide-modified DNA oligomers under physiological conditions for various linker lengths and polarities cenmed.com. However, the efficiency can be influenced by linker characteristics, with increased alkyl chain length sometimes leading to reduced click efficiency cenmed.com.

Mechanism of Targeted Protein Degradation Facilitated by this compound PROTACs

PROTACs that utilize this compound function by hijacking the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins. The this compound component, once part of a complete PROTAC molecule (linked to a ligand for the protein of interest), orchestrates the recruitment of the VHL E3 ligase to the vicinity of the target protein guidetopharmacology.orgciteab.comnih.gov.

Recruitment of VHL E3 Ligase to Target Proteins via this compound Linkage

The VHL ligand moiety within the this compound conjugate specifically binds to the VHL protein, a substrate recognition subunit of the CRL2VHL E3 ligase complex. This binding event brings the E3 ligase machinery into close proximity with the target protein, which is simultaneously bound by the target protein ligand component of the PROTAC guidetopharmacology.orgciteab.comnih.gov. The linker connecting the this compound module to the target protein ligand is crucial for appropriately orienting the two proteins for the subsequent ubiquitination step citeab.comnih.govresearchgate.net.

Formation and Stabilization of the Ternary Complex (E3 Ligase-PROTAC-Target Protein)

A critical step in the PROTAC mechanism is the formation of a stable ternary complex consisting of the VHL E3 ligase, the PROTAC molecule (containing the this compound component), and the target protein guidetopharmacology.orgciteab.comfluoroprobe.comcuhk.edu.cnnih.gov. The formation and stability of this complex are paramount for efficient target protein degradation nih.gov. The design of the PROTAC, including the length and chemical composition of the linker, significantly influences the geometry and stability of the ternary complex, thereby impacting the efficacy of degradation fluoroprobe.comnih.govresearchgate.net.

Induction of Target Protein Ubiquitination

Once the ternary complex is formed and stabilized, the VHL E3 ligase, now in close proximity to the target protein, catalyzes the transfer of ubiquitin molecules onto lysine (B10760008) residues of the target protein guidetopharmacology.orgnih.gov. This process, known as ubiquitination, typically involves the attachment of a chain of ubiquitin molecules (polyubiquitination), which acts as a signal for proteasomal degradation guidetopharmacology.orgciteab.comnih.gov.

Subsequent Proteasomal Degradation Pathway Activation

Following sufficient polyubiquitination, the tagged target protein is recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins within the cell guidetopharmacology.orgciteab.comfluoroprobe.comcuhk.edu.cnnih.gov. The proteasome unfolds and breaks down the target protein into small peptides, effectively removing it from the cellular environment guidetopharmacology.orgciteab.comnih.gov. The PROTAC molecule is not degraded but rather acts catalytically, capable of recruiting the E3 ligase to ubiquitinate multiple copies of the target protein tocris.com.

Exploration of HIF-Dependent and HIF-Independent Mechanisms of VHL-mediated Degradation

The VHL protein is well-known for its role as the substrate recognition subunit of an E3 ligase that targets the hypoxia-inducible factor alpha (HIF-α) subunits (HIF-1α and HIF-2α) for proteasomal degradation under normoxic conditions. This canonical VHL-mediated degradation of HIF-α is dependent on the hydroxylation of specific proline residues within HIF-α by prolyl hydroxylase domain (PHD) enzymes.

However, VHL also possesses HIF-independent functions and can mediate the degradation of other cellular proteins. These alternative substrates and mechanisms are still under investigation, but they highlight the broader capabilities of the VHL E3 ligase complex beyond its primary role in oxygen sensing via HIF-α.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Vhll Bcn

Elucidation of Structural Determinants for VHL Binding and PROTAC Efficacy

The VHL ligand typically mimics the hydroxylated hypoxia-inducible factor 1 alpha (HIF-1α) peptide, binding to the same pocket on VHL. While systematic positional scanning of the core VHLL-BCN structure itself in isolation regarding VHL binding affinity is not extensively detailed in the provided search results, the foundational VHL ligand used in the synthesis of VHLL-X-BCN derivatives is VH-032 cenmed.comnih.gov. VH-032 is a known VHL ligand, and its interaction with VHL is well-characterized in the broader field of PROTAC research. Modifications to the core structure of VH-032 or the introduction of different substituents at various positions would typically impact its binding affinity to VHL. These effects are generally evaluated through binding assays such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) when developing VHL ligands. The subsequent conjugation to a linker and BCN group in this compound could potentially influence this intrinsic affinity, for example, through steric hindrance or electronic effects, although direct studies on this specific impact of the BCN conjugation on VH-032's VHL binding affinity are not detailed in the provided text.

The stereochemistry of the VHL ligand moiety is a critical determinant of its interaction with the VHL protein. The natural binding of HIF-1α to VHL involves specific stereochemical recognition. In the context of this compound, which utilizes a derivative of the VH-032 VHL ligand, the correct stereochemistry is essential for productive binding. Research has shown that the hydroxyl group in the VHL ligand moiety of the derived TF-PROTACs (dNF-κB) is critical for binding with the VHL E3 ubiquitin ligase cenmed.comnih.gov. Specifically, inversion of the stereochemistry of this hydroxyl group from the active (R) configuration to the inactive (S) configuration in a negative control this compound derivative (this compound #16-NC) resulted in a conjugate that could not degrade the target protein p65 cenmed.comnih.gov. This finding underscores the absolute requirement for the correct stereochemistry of the key functional group on the VHL ligand for effective VHL binding and subsequent PROTAC-mediated degradation.

Impact of Linker Design on Ternary Complex Formation and Degradation Efficiency

The linker connecting the VHL ligand (via the VHLL part) to the BCN moiety in this compound plays a crucial role in the efficiency of the click chemistry step and, subsequently, in the ability of the resulting PROTAC to induce ternary complex formation and target degradation. The linker's length, flexibility, polarity, and composition all influence the spatial presentation of the VHL ligand and the BCN group, affecting both the bioorthogonal reaction and the interactions within the ternary complex.

The linker design in this compound derivatives significantly impacts the efficiency of the SPAAC reaction with the azide-modified target binder (e.g., DNA oligomer) cenmed.comwikipedia.org. Studies involving a series of 18 different BCN-modified VHL ligands (VHLL-X-BCN) with linkers varying in length and polarity demonstrated that linker length can influence the click efficiency cenmed.com. Notably, increasing the length of an alkyl chain linker gradually reduced the click efficiency between the this compound derivative and the azide-modified DNA oligomer cenmed.com.

Beyond the click reaction, the linker in the final PROTAC (formed from this compound) must possess appropriate length and flexibility to bridge the distance between the target protein and the VHL ligase, enabling the formation of a stable and productive ternary complex wikipedia.org. While the provided text focuses on this compound as a PROTAC component before the final conjugation to the target binder, the implications for the resulting PROTAC are clear. The linker, originating from the this compound structure, needs to optimally orient the target protein and VHL for effective ubiquitination. The observation that initial this compound derived PROTACs could not efficiently promote target degradation in cells prompted further optimization of the linker length and type between the VHL ligand and the DNA oligomer cenmed.com. This highlights that the linker's characteristics, determined during the synthesis of the this compound building block, are critical for the biological function of the final PROTAC.

The polarity and hydrophilicity of the linker in this compound can influence the properties of the final PROTAC, including its cellular penetration and solubility, which are important for achieving effective degradation in a cellular context. The synthesis of 18 modified VHL ligands with linkers different in length and/or polarity indicates that polarity was considered a key parameter in optimizing these building blocks cenmed.com. While the direct impact of linker polarity of this compound on its own cellular penetration is not explicitly detailed, the polarity and hydrophilicity of the linker within the final PROTAC (formed by conjugating this compound to a target binder) would affect its ability to cross cell membranes and reach the intracellular target and E3 ligase. The need to optimize linker type for effective degradation in cells suggests that polarity and hydrophilicity, among other linker properties, play a role in the cellular efficacy of the derived PROTACs cenmed.com.

Structural Insights from High-Resolution Techniques

High-resolution structural techniques provide valuable insights into the molecular interactions and complex formation involving this compound derived molecules. While atomic-resolution structures of this compound itself bound to VHL are not presented in the provided text, the research describes using techniques to characterize the product of the click reaction involving this compound and to assess the formation of the ternary complex.

Native polyacrylamide gel electrophoresis (PAGE) was used to monitor the efficiency of the SPAAC reaction between this compound derivatives and azide-modified DNA oligomers cenmed.comnih.gov. This technique allowed for the separation and visualization of the starting materials and the higher molecular weight click product, providing insights into the completeness and efficiency of the conjugation reaction under different conditions and with different linkers cenmed.comnih.gov.

Co-crystal Structures of VHL in Complex with this compound or its Ligand Precursors

Co-crystal structures provide atomic-level insights into how a ligand binds to its target protein, revealing key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. For VHL ligands, co-crystallography has been instrumental in elucidating binding poses and the molecular basis for affinity and specificity. While structures of VHL in complex with various ligands exist (e.g., PDB entry 1VCB shows the VHL-ElonginC-ElonginB complex rcsb.org), specific co-crystal structures detailing the interaction of the full this compound conjugate, or even VH-032 with an attached linker and BCN group, with the VHL protein were not found in the consulted literature. Such structures would be invaluable for understanding how the linker and BCN modifications influence the binding pose and interactions of the VHL ligand moiety within the VHL binding pocket.

Computational Contributions to SAR and SMR

Computational methods play a vital role in complementing experimental studies, offering predictive capabilities and insights into molecular behavior that may be difficult to obtain experimentally.

Molecular Docking and Dynamics Simulations to Predict Binding Poses and Conformational States

Molecular docking is widely used to predict the likely binding poses of a ligand within a protein's binding site. Molecular dynamics simulations extend this by simulating the time-dependent behavior of the protein-ligand complex, providing insights into the stability of the binding pose, conformational changes upon binding, and the dynamics of the interaction. While these methods are commonly applied to study VHL-ligand interactions, specific computational studies utilizing molecular docking or dynamics simulations specifically with the this compound conjugate bound to VHL were not found in the consulted literature. Applying these techniques to this compound could help predict how the presence of the linker and BCN group influences the optimal binding orientation and dynamics of the VHL ligand portion within the VHL pocket.

Computational and Theoretical Investigations of Vhll Bcn and the Vhl System

Advanced Molecular Dynamics (MD) Simulations

Advanced MD simulations are powerful tools for exploring the dynamic behavior of biological systems and the interactions of small molecules with proteins. For a compound like VHLL-BCN, MD simulations can provide crucial insights into its binding to the VHL protein and the subsequent formation and dynamics of ternary complexes.

Simulation of this compound Binding to VHL and Ternary Complex Assembly

MD simulations can be employed to simulate the binding process of this compound to the VHL E3 ubiquitin ligase. These simulations typically involve placing the ligand and the protein in a simulated solvent environment and observing their interactions over time. By analyzing trajectories from these simulations, researchers can identify preferred binding poses, characterize the stability of the ligand-protein complex, and understand the molecular forces driving the interaction.

In the context of PROTACs, which often utilize VHL-binding ligands, MD simulations are routinely used to study the assembly and dynamics of the ternary complex formed between the PROTAC, the E3 ligase (VHL), and the target protein uniprot.orgmedlineplus.govgenecards.orgwikipedia.org. Simulating the assembly of a ternary complex involving this compound, VHL, and an azide-modified target could reveal the conformational changes in VHL upon this compound binding and how these changes facilitate the recruitment and positioning of the target protein for ubiquitination. Studies on VHL-based PROTACs have shown that MD simulations can confirm the stability of generated complexes and highlight the importance of dynamic studies for understanding the relationship between PROTAC structure and function genecards.orgwikipedia.org. Analysis of protein-protein interactions at the interface of the ternary complex, which can be flexible and dynamic, is also a key application of MD simulations in this area nih.gov.

Analysis of Ligand-Induced Allosteric Effects on VHL Conformation

Binding of a small molecule ligand to a protein can induce conformational changes at sites remote from the binding site, known as allosteric effects. MD simulations are well-suited to investigate these ligand-induced allosteric modulation. By comparing the dynamics and conformational ensembles of free VHL and VHL bound to this compound, simulations can identify any significant structural rearrangements or changes in flexibility induced by the ligand binding.

For VHL-targeting molecules, understanding potential allosteric effects is important as these could influence the interaction with other components of the E3 ligase complex (like Elongin C and Cullin-2) or impact the presentation of the target protein for ubiquitination within a ternary complex. While specific allosteric effects induced by this compound are not detailed in the search results, general MD studies on protein-ligand interactions and ternary complex formation in PROTACs often explore how ligand binding affects protein conformation and dynamics uniprot.orgnih.gov.

Exploration of Water Dynamics and Solvent Effects in Binding Interfaces

Simulations can reveal how water molecules are displaced or ordered upon ligand binding, the strength and network of hydrogen bonds involving water, the ligand, and protein residues, and the influence of the solvent on the stability of the complex. Understanding solvent effects is crucial because the desolvation penalty and favorable interactions with the solvent can significantly impact binding affinity. Studies on molecular interactions at water-organic solvent interfaces and the effects of co-solvents on hydration water dynamics demonstrate the capability of MD simulations to explore these phenomena in detail nih.govrcsb.orgwikipedia.org. Applying these techniques to the VHL-VHLL-BCN interface can help elucidate the role of solvent in the binding thermodynamics and kinetics.

Quantum Chemical Calculations

Quantum Chemical (QC) calculations provide a deeper understanding of the electronic structure of molecules and the energetics and mechanisms of chemical reactions at the atomic level. These methods are particularly valuable for analyzing reactive moieties like the BCN group in this compound and the bioorthogonal SPAAC reaction it undergoes.

Electronic Structure Analysis of this compound and its Reactive BCN Moiety

QC calculations can be used to analyze the electronic structure of this compound, including charge distribution, molecular orbitals, and electrostatic potential. This analysis is particularly important for the reactive BCN moiety, understanding its strained alkyne character, and predicting its reactivity towards azides in the SPAAC reaction.

Electronic structure calculations, often based on Density Functional Theory (DFT), are standard practice in computational chemistry for characterizing the properties and reactivity of organic molecules. Applying these methods to the BCN part of this compound can provide insights into the electronic factors that contribute to its high reactivity in copper-free click chemistry, such as the strain energy and the nature of the frontier molecular orbitals involved in the cycloaddition.

Theoretical Energetics and Reaction Mechanisms of SPAAC in Complex Environments

The SPAAC reaction between the BCN moiety of this compound and an azide (B81097) is a key step in its application, for instance, in conjugating to azide-modified biomolecules epa.gov. QC calculations can be employed to theoretically investigate the energetics and reaction mechanism of this cycloaddition.

These calculations can determine the activation energy barrier and the reaction energy for the SPAAC reaction, providing insights into its feasibility and rate. Furthermore, QC methods can help elucidate the transition state structure and the detailed molecular pathway of the reaction. Performing these calculations in a simulated complex environment, potentially including solvent effects or the influence of nearby protein residues if the reaction occurs in situ, can provide a more realistic picture of the reaction in a biological context. Theoretical calculations of reaction mechanisms, including those involving cycloaddition reactions, are a common application of quantum chemistry. Such studies on the SPAAC reaction involving the BCN moiety of this compound can help optimize reaction conditions or design improved BCN-containing molecules with enhanced reactivity or specificity.

Bioinformatics and Predictive Modeling of VHL Protein Interactions

Bioinformatics and predictive modeling techniques are extensively used to analyze the VHL protein and its interactions. These computational tools help in interpreting large biological datasets, predicting the functional consequences of genetic variations, identifying potential ligand binding sites, and mapping the intricate network of proteins that interact with VHL. Such analyses are vital for understanding the molecular basis of VHL-associated diseases and for developing targeted therapies.

Analysis of VHL Mutational Landscapes and their Impact on Ligand Binding

Computational methods are frequently applied to analyze the mutational landscape of the VHL gene and predict how these mutations affect the structure, stability, and interactions of the VHL protein, including its ability to bind ligands. Mutations in the VHL gene are pathogenic in conditions such as VHL disease, congenital polycythaemia, and clear cell renal carcinoma (ccRCC). nih.govoup.com Computational approaches from different paradigms are used to quantitatively assess the effects of missense mutations on protein stability and interactions with other proteins or ligands. nih.govoup.comresearchgate.net

An integrated computational approach has been developed to classify VHL missense mutations according to the risk of ccRCC. nih.govoup.comoup.com This workflow utilizes computational methods to assess the effects of mutations on protein stability and interactions. nih.govresearchgate.net The results from various in silico tools are combined to generate a consensus prediction, linking the functional effects of missense mutations to phenotype. nih.govoup.com Studies have shown that mutations can destabilize the VCB complex (VHL, Elongin C, and Elongin B) through various mechanisms, including disruption of hydrogen-bonding networks or hydrophobic cores formed by interacting subunits. oup.com The risk of ccRCC in VHL disease has been linked to the degree of destabilization resulting from missense mutations. oup.com Molecular dynamics simulations have also been used to study the effects of variants on VHL protein structure and flexibility, particularly at interaction interfaces. researchgate.net

Computational predictors can serve as a fast screening tool to focus further experimental efforts in understanding the impact of mutations on VHL function and ligand binding. researchgate.net

Computational Approaches to Identify Novel VHL Ligand Binding Pockets

Identifying ligandable pockets on the VHL protein is crucial for the design of small molecule binders and targeted protein degraders like PROTACs that utilize VHL as an E3 ligase recruiter. Computational methods, often in conjunction with experimental techniques like fragment-based screening and X-ray crystallography, are employed for this purpose. figshare.comnih.govacs.orgnih.govresearchgate.net

Surface probing by fragment-based screening and computational methods has identified ligandable pockets on the VHL E3 ubiquitin ligase. figshare.comacs.orgnih.govresearchgate.net Beyond the known hydroxyproline (B1673980) (Hyp) recognition site that targets HIF-1α for degradation, studies have identified fragments binding at the ElonginC:Cullin2 interface and a new cryptic pocket in VHL. figshare.comnih.govacs.orgnih.govresearchgate.net Computational approaches have predicted other potential ligandable sites, which have been found to bind solvent molecules in crystal structures. figshare.comnih.govacs.orgresearchgate.net

These newly discovered pockets are of substantial interest for future ligand development. figshare.comnih.govacs.org Computational pocket detection methods are valuable for exploring these and other binding sites in the VCB complex. nih.govresearchgate.net The elucidated interactions provide starting points for the design and optimization of more potent ligands that could potentially bind to these novel sites, including allosteric sites or sites relevant to specific VHL mutants like those found in Chuvash polycythemia. nih.govresearchgate.net

Network Analysis of VHL-interacting Proteins and Pathways

The VHL protein functions as a protein interaction hub, controlling numerous genes implicated in tumor progression. nih.gov Computational analysis of the VHL protein interaction network provides insights into its diverse cellular roles and how disruptions in this network contribute to disease. researchgate.netnih.govplos.orgresearchgate.net

Computational biology methods have been used to focus on the structural aspects of protein interactions for experimentally verified VHL interactors. nih.gov By using structural information and computational analysis, distinct interaction interfaces on pVHL have been located. nih.gov Relating pVHL function to interaction interfaces and subcellular localization can help distinguish compatible and exclusive interactions within the network. nih.gov

Protein-protein interaction network analysis is one of the computational methods used to explore the functional pathways involved in tumorigenesis, including those related to VHL. researchgate.netresearchgate.net Analyzing the VHL interactome can help in understanding the complex interplay between proteins and genetic diseases. researchgate.net Studies have investigated the association between patient phenotypes, mutated protein surfaces, and impaired interactions by analyzing VHL mutations and interactors. plos.org Data suggest that different phenotypes correlate with localized perturbations of the pVHL structure, with specific cell functions associated with different protein surfaces. plos.org

Network analysis can also suggest correlations between the variability of different VHL manifestations and the concomitant inactivation of different metabolic pathways. researchgate.net Computational analysis of PPI networks, while facing challenges such as the instability and multifunctionality of proteins, is critical for integrating heterogeneous biomedical data and formulating predictions about the functional role of proteins in diseases. researchgate.net This integrated in silico approach can provide novel insights into VHL-associated tumorigenesis. plos.org

Compounds like this compound, designed to target VHL, are relevant to these network analyses as their interaction with VHL can modulate the formation of complexes and influence downstream pathways. Understanding the VHL interaction network through computational analysis can inform the design and predict the potential effects of such VHL-targeting ligands.

Advanced Analytical Methodologies for Characterizing Vhll Bcn Conjugates in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the structural features and concentration of VHLL-BCN conjugates. These techniques confirm the presence of the conjugated moieties and can reveal details about their chemical environment.

Comprehensive NMR Spectroscopy for Full Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of small molecule conjugates and confirming the site of conjugation in peptides or modified proteins. For this compound conjugates, ¹H and ¹³C NMR are essential for verifying the formation of the triazole linkage that results from the click reaction between the azide (B81097) and BCN. nih.govrsc.orgacs.orgacs.org The characteristic signals of the BCN moiety and the newly formed triazole ring can be identified and assigned. rsc.orgnih.gov

NMR also serves as a crucial tool for assessing the purity of the conjugate. royalsocietypublishing.orguq.edu.au Signals corresponding to unconjugated starting materials (e.g., unreacted azide-modified VHLL or BCN), reaction byproducts, or impurities from the synthesis or purification process can be detected and, in some cases, quantified. royalsocietypublishing.org The inherent symmetry of BCN can lead to relatively sharp peaks in the ¹H NMR spectrum, simplifying analysis to some extent. nih.gov However, for larger or more complex VHLL moieties, or if multiple conjugation sites are possible, complete assignment of all NMR signals and full structural elucidation can be challenging and may require advanced 2D NMR techniques. acs.org

Illustrative NMR Data (Conceptual):

| Nucleus | Chemical Shift (ppm) | Assignment (Example) | Notes |

| ¹H | ~7.5 - 8.0 | Triazole proton | Characteristic signal of the click product |

| ¹H | ~1.0 - 2.5 | BCN ring protons | Complex multiplets |

| ¹³C | ~120 - 130 | Triazole carbons | Signals from the new ring |

| ¹³C | ~20 - 40 | BCN ring carbons | Characteristic signals |

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the this compound conjugate and identifying impurities. High-resolution MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS), provide accurate mass measurements that can confirm the successful conjugation by comparing the observed mass of the product to the calculated theoretical mass of the conjugate. escholarship.orgresearchgate.netnih.govresearchgate.net

For conjugates involving proteins, MS can determine the average drug-to-antibody ratio (DAR) or, in favorable cases, resolve species with different numbers of conjugated BCN moieties, providing insight into the heterogeneity of the product. nih.govresearchgate.net Impurity profiling is a key application of MS, allowing for the detection and identification of residual starting materials, truncated or modified VHLL species, or side products formed during the conjugation reaction or subsequent handling. escholarship.orgnih.gov Coupling MS with chromatography, such as Liquid Chromatography-Mass Spectrometry (LC-MS), enhances its capability for analyzing complex mixtures by separating components before mass analysis. acs.orgresearchgate.netuab.cat

Illustrative MS Data (Conceptual):

| Sample Component | Expected Monoisotopic Mass (Da) | Observed Mass (Da) | Deviation (ppm) | Notes |

| Unconjugated VHLL | XXX.xx | XXX.xx | < 5 | Presence indicates incomplete reaction |

| BCN Moiety | 120.10 | - | - | Not typically observed for conjugate |

| This compound Conjugate | YYY.yy (XXX.xx + 120.10) | YYY.yy | < 5 | Confirmation of desired product |

| Impurity A (e.g., dimer) | ZZZ.zz | ZZZ.zz | < 5 | Identification of side products |

UV-Vis Spectroscopy for Concentration Determination and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is a simple yet effective method for determining the concentration of this compound conjugates, provided that the conjugate or one of its components possesses a chromophore that absorbs in the UV-Vis region. nih.govresearchgate.netwur.nlmdpi.comacs.org Peptides containing aromatic amino acids (tyrosine, tryptophan, phenylalanine) exhibit absorbance in the UV range (typically around 280 nm). acs.org If the BCN moiety, a linker used for conjugation, or a co-conjugated label (e.g., a fluorescent dye) has a characteristic absorbance, UV-Vis can be used for quantification by measuring the absorbance at a specific wavelength and using a standard curve or known extinction coefficient. nih.govwur.nlmdpi.com

UV-Vis spectroscopy can also be used to monitor the progress of the click reaction if a change in the electronic absorption spectrum occurs upon conjugation. researchgate.netwur.nlinterchim.fr For example, the disappearance of an absorbance peak associated with a reactant or the appearance of a new peak in the product can be tracked over time. researchgate.netinterchim.fr

Illustrative UV-Vis Data (Conceptual):

| Sample | Wavelength (nm) | Absorbance (AU) | Notes |

| Unconjugated VHLL | 280 | A₁ | Baseline absorbance from aromatic residues |

| This compound Conjugate | 280 | A₂ (> A₁) | Increased absorbance if BCN/linker has chromophore |

| This compound Conjugate | Specific λ | A₃ | Absorbance of a conjugated label (if present) |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound conjugates. royalsocietypublishing.orgescholarship.orgresearchgate.netcellmosaic.comcellmosaic.comacs.orgresearchgate.netsinobiological.com The choice of HPLC mode depends on the nature of the VHLL moiety and the conjugate.

Reversed-Phase HPLC (RP-HPLC) is widely used for separating peptides and small molecule conjugates based on their hydrophobicity. escholarship.orgresearchgate.netnih.govcellmosaic.comcellmosaic.comacs.orgresearchgate.netsinobiological.com Different stationary phases (e.g., C4, C8, C18) and gradients of mobile phases (typically acetonitrile/water with acidic modifiers like trifluoroacetic acid or basic modifiers like triethylammonium (B8662869) acetate) are optimized to achieve optimal separation of the conjugate from unconjugated starting materials and byproducts. escholarship.orgcellmosaic.comacs.org The retention time of the conjugate will differ from that of the unconjugated VHLL and BCN, allowing for the assessment of reaction completion and product purity. researchgate.net

Size Exclusion Chromatography (SEC) is suitable for separating larger protein conjugates based on their hydrodynamic size. wur.nlcellmosaic.com It can be used to separate the conjugated protein from unconjugated protein, aggregates, and smaller molecules. cellmosaic.com

Ion Exchange Chromatography (IEX) separates molecules based on their charge and can be useful if the conjugation significantly alters the charge of the VHLL moiety. cellmosaic.comcellmosaic.com

HPLC is used for both analytical purposes (determining purity by integrating peak areas) and preparative scale purification to isolate the pure conjugate for further studies. escholarship.orgcellmosaic.comacs.orgsinobiological.com

Illustrative HPLC Data (Conceptual):

| Peak Identity | Retention Time (min) | Peak Area (%) | Notes |

| Unconjugated VHLL | t₁ | X% | Indicates remaining starting material |

| This compound Conjugate | t₂ | Y% | Desired product peak; Y should be high |

| Unconjugated BCN | t₃ | Z% | Indicates remaining starting material |

| Impurity/Byproduct | t₄ | W% | Identification of side products |

Gel Electrophoresis Techniques for Analyzing Conjugation Products

Gel electrophoresis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a valuable technique for analyzing protein or larger peptide conjugates. acs.orgnih.govescholarship.orgresearchgate.netavantorsciences.comaun.edu.egchromatographyonline.comnih.gov SDS-PAGE separates proteins primarily based on their molecular weight. Upon successful conjugation of BCN (or the azide partner) to a protein, the molecular weight of the protein increases, resulting in a shift to a higher apparent molecular weight band on the gel compared to the unconjugated protein. nih.govescholarship.org

SDS-PAGE can be used to qualitatively assess the efficiency of the conjugation reaction by visualizing the relative amounts of conjugated and unconjugated protein. acs.orgresearchgate.net If the conjugation results in a heterogeneous mixture with varying numbers of BCN molecules attached (e.g., in the case of lysine (B10760008) conjugation on a protein), SDS-PAGE might show a smear or multiple bands at higher molecular weights, although resolving distinct species with small differences in conjugation might require optimized conditions or alternative gel systems like native PAGE or capillary gel electrophoresis (CGE). chromatographyonline.com Visualization is typically done by staining with Coomassie Brilliant Blue or, if a fluorescent tag is incorporated, by fluorescence imaging. acs.orgnih.govresearchgate.net Urea-PAGE is an analogous technique used for separating nucleic acid conjugates. escholarship.org

Illustrative Gel Electrophoresis Data (Conceptual):

| Lane Content | Expected Band(s) Location | Observed Band(s) Location | Notes |